(+)-SK&F 10047 hydrochloride is a compound that has been the subject of various studies due to its potential effects on biological systems. While it is structurally related to other pharmacologically active compounds, its specific actions and applications have been explored in different contexts, ranging from its impact on cholesterol biosynthesis to its role in modulating behavior and transporter activity.
While the abstracts don't provide a detailed molecular structure analysis, the chemical name (2S)-(2α,6α,11R)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-propenyl)-2,6-methano-3-benzazocin-8-ol hydrochloride [] reveals key structural features, including a benzazocine core, a propenyl substituent, and multiple chiral centers.
The compound SKF 525-A, which is structurally related to (+)-SK&F 10047, has been shown to inhibit several reactions involved in drug metabolism, such as side-chain oxidation and deamination. It also significantly decreases plasma cholesterol levels in animal models by inhibiting the conversion of mevalonate to cholesterol, suggesting its action lies between isopentenyl pyrophosphate and squalene in the cholesterol biosynthetic pathway1.
In behavioral studies, (+)-SK&F 10047 did not induce significant stereotyped behavior or locomotor hyperactivity in guinea pigs, even though it caused ataxia at higher doses. This indicates that its effects on the central nervous system may be complex and dose-dependent2.
Furthermore, SKF-10047, as a prototype Sigma-1 receptor agonist, was found to augment the membrane trafficking and uptake activity of the serotonin transporter (SERT) and its C-terminus-deleted mutant. Interestingly, these effects were observed even when Sigma-1 receptor expression was knocked down, suggesting a Sigma-1 receptor-independent mechanism. SKF-10047 may relieve endoplasmic reticulum stress, as indicated by the upregulation of Syntaxin3, a member of the SNARE complex3.
SKF 525-A's ability to inhibit cholesterol biosynthesis suggests potential applications in the treatment of hypercholesterolemia and associated cardiovascular diseases. By targeting the biosynthetic pathway of cholesterol, this compound could be used to develop new hypocholesterolemic agents1.
The lack of significant behavioral changes in guinea pigs treated with (+)-SK&F 10047 implies that it may have a different impact on the central nervous system compared to other psychoactive substances. This could lead to its use in studying the mechanisms underlying ataxia and potentially developing treatments for disorders characterized by impaired motor function2.
The ability of SKF-10047 to enhance the activity of SERT, even in the absence of Sigma-1 receptor activity, opens up possibilities for its use in modulating serotonin levels in the brain. This could have implications for the treatment of psychiatric disorders, such as depression and anxiety, where serotonin imbalance is a key factor3.
Although not directly related to (+)-SK&F 10047, the study of the dopamine beta-hydroxylase inhibitor SK&F 102698 provides insights into the cardiovascular effects of related compounds. The findings suggest that such inhibitors can have both peripheral and central cardiovascular effects, which could be relevant for the development of antihypertensive medications4.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2